Piperazine calcium edetate

Descripción

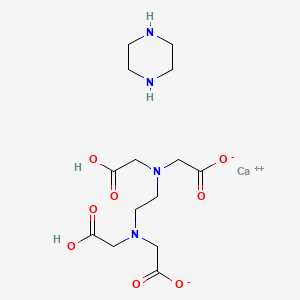

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C14H24CaN4O8 |

|---|---|

Peso molecular |

416.44 g/mol |

Nombre IUPAC |

calcium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;piperazine |

InChI |

InChI=1S/C10H16N2O8.C4H10N2.Ca/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;1-2-6-4-3-5-1;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);5-6H,1-4H2;/q;;+2/p-2 |

Clave InChI |

ROJMAHHOFDIQTI-UHFFFAOYSA-L |

SMILES canónico |

C1CNCCN1.C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Ca+2] |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization of Piperazine Calcium Edetate and Analogues

Strategies for Piperazine-EDTA Backbone Construction

The synthesis of the piperazine-EDTA backbone, a tetracarboxylic acid derivative of piperazine (B1678402), can be approached through various organic synthesis strategies. These methods are designed to build the complex structure by forming multiple carbon-nitrogen and carbon-carbon bonds.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. researchgate.net This methodology is fundamental to producing the precursor amines required for building EDTA-like structures. For instance, the industrial production of ethylenediamine (B42938) (a key structural component of EDTA) can be achieved through the reductive amination of monoethanolamine (MEA) or ethylene (B1197577) glycol (EG). nih.gov The process typically uses transition metal catalysts like copper or nickel to facilitate the dehydrogenation-hydrogenation steps. nih.gov

A similar principle can be applied to piperazine chemistry. It is possible to convert piperazine to N-aminoethylpiperazine through catalytic reductive amination in the presence of hydrogen and ammonia. google.com While not a direct synthesis of the piperazine-EDTA backbone, these reductive amination strategies are crucial for creating the essential amine building blocks that can be further elaborated into complex chelating agents. For example, a benzylpiperazine can be synthesized directly from benzaldehyde (B42025) and piperazine via continuous-flow hydrogenation, demonstrating a protecting-group-free and scalable approach. researchgate.net

The construction of complex molecules like piperazine-EDTA often requires multistep synthesis protocols. These sequences allow for the controlled and sequential addition of functional groups to a core scaffold. The synthesis of piperazine-containing macrocycles, which are also potent metal chelators, provides insight into relevant multistep strategies. A common approach involves a one-pot cyclization and imine formation, followed by a reduction step with a reagent like sodium borohydride (B1222165) to yield the final macrocycle. nih.gov

For the piperazine-EDTA backbone specifically, a hypothetical multistep synthesis would likely involve the N-alkylation of the piperazine ring with a protected haloacetic acid derivative (e.g., ethyl bromoacetate). This reaction would be performed four times to attach the four carboxymethyl arms to the two nitrogen atoms of the piperazine ring. The final step would be the hydrolysis of the ester protecting groups under acidic or basic conditions to yield the tetracarboxylic acid chelating agent. The synthesis of polysubstituted piperazine derivatives designed as iron chelators has been successfully achieved and characterized through such multistep processes. nih.govresearchgate.net

Reductive Amination Approaches

Synthesis of Related Piperazine-Containing Chelating Agents

The versatility of the piperazine scaffold has led to the development of numerous related chelating agents through innovative synthetic strategies, including modular synthesis and conjugation to biomolecules.

Modular synthesis offers an efficient way to create a wide variety of piperazine-based structures from simple building blocks. rsc.orgrsc.orgresearchgate.net This approach allows for systematic variation of the ring size, substitution, and configuration of the resulting heterocyclic scaffolds. rsc.orgrsc.org

One prominent modular strategy involves the reaction between cyclic sulfamidate and hydroxy sulfonamide building blocks. rsc.orgrsc.orgresearchgate.net This method has been used to generate diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. rsc.orgrsc.org Another modular approach uses a gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides to produce tetrahydropyrazines, which can be subsequently reduced to various piperazine scaffolds. organic-chemistry.org Furthermore, an efficient and modular synthesis of asymmetrically disubstituted piperazines has been developed using titanium and zirconium catalysts to react simple amines and alkynes. nih.gov

| Modular Synthesis Approach | Key Building Blocks/Reagents | Resulting Scaffold | Reference |

| Cyclic Sulfamidate Ring-Opening | Cyclic sulfamidates, Hydroxy sulfonamides | Piperazines, 1,4-Diazepanes, 1,5-Diazocanes | rsc.orgrsc.org |

| Gold-Catalyzed Cyclization | Cyclic sulfamidates, Propargylic sulfonamides | Tetrahydropyrazines (precursors to Piperazines) | organic-chemistry.org |

| Catalytic Asymmetric Synthesis | Simple amines, Alkynes, Ti/Zr catalysts | 2,5-Asymmetrically disubstituted piperazines | nih.gov |

Piperazine derivatives are often conjugated to other molecules to combine their chelating properties with other biological activities.

Ferulic Acid Conjugates: A series of novel multifunctional compounds have been synthesized by linking ferulic acid with piperazine. nih.govacs.org These conjugates are designed to target multiple pathological factors in conditions like Alzheimer's disease by combining the antioxidant properties of ferulic acid with the potential metal-chelating and enzyme-inhibiting properties of the piperazine moiety. nih.govacs.orgresearchgate.net The synthesis often involves creating an amide linkage between the carboxylic acid group of ferulic acid and a piperazine derivative. acs.org One such derivative, 13a , demonstrated promising iron-chelating properties alongside other biological activities. nih.gov

Humanized Ferritin Conjugates: To achieve targeted delivery of therapeutic agents like small interfering RNA (siRNA), novel cationic piperazine-based compounds have been designed and conjugated to the interior cavity of "humanized" chimeric Archaeal ferritin (HumAfFt). nih.govacs.orgresearchgate.net The synthesis strategy involves creating piperazine-based polyamines (PAs) with thiol-reactive groups, such as maleimide. acs.org These PAs are then chemoselectively conjugated to cysteine residues located inside the ferritin nanocage. nih.govacs.org The synthesis of the polyamine itself can be achieved through iterative reductive amination reactions. nih.gov These ferritin-piperazine conjugate systems can effectively encapsulate and deliver siRNA to cancer cells. nih.govresearchgate.net

Modular and Diversity-Oriented Synthesis of Piperazine Scaffolds

Chemical Derivatization Techniques for Analytical Applications

Due to its structure, piperazine often lacks a strong chromophore, making it difficult to detect at low concentrations using standard HPLC-UV instrumentation. jocpr.com To overcome this, chemical derivatization is employed to attach a UV-active or fluorescent tag to the piperazine molecule prior to analysis. jocpr.comresearchgate.netjocpr.com

A common method involves reacting piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. jocpr.comresearchgate.netjocpr.com This allows for the quantification of trace amounts of piperazine in active pharmaceutical ingredients (APIs). jocpr.com The derivatization reaction can be performed without interference from the API matrix. jocpr.com

Another widely used derivatizing agent is dansyl chloride. nih.gov This reagent reacts with piperazine in a pre-column derivatization step, yielding a highly fluorescent product. This allows for sensitive detection using HPLC with fluorescence detection (HPLC-FLD), enabling quantification of piperazine residues in complex matrices like animal products with a low limit of quantification (LOQ) of 20 ng/g. nih.gov

Additionally, indirect chelatometric titration provides an alternative analytical method. nih.gov This technique involves reacting piperazine with carbon disulfide and an excess of a metal salt, like cupric acetate (B1210297). The unreacted metal salt is then titrated with EDTA to determine the amount of piperazine indirectly. nih.gov

| Derivatization Reagent | Detection Method | Application | Reference |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | HPLC-UV | Quantification of piperazine in APIs | jocpr.comresearchgate.net |

| Dansyl chloride | HPLC-FLD | Quantification of piperazine residues in animal products | nih.gov |

| Carbon Disulfide / Cupric Acetate | Chelatometric Titration with EDTA | Determination of piperazine in pharmaceutical preparations | nih.gov |

UV-Active Derivative Formation for Spectroscopic Analysis

Piperazine itself lacks a significant chromophore, meaning it does not absorb ultraviolet (UV) light strongly, making its direct detection at low concentrations challenging. jocpr.com To overcome this limitation, a common strategy is to react piperazine with a UV-active derivatizing agent, thereby forming a new compound that can be readily detected and quantified using UV-Vis spectroscopy or high-performance liquid chromatography with a UV detector (HPLC-UV). jocpr.comjocpr.com

One such method involves the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl). jocpr.comresearchgate.net This reaction creates a stable, UV-active derivative that allows for the analysis of trace amounts of piperazine. jocpr.com The resulting derivative exhibits strong UV absorbance, enabling its detection at low levels using standard HPLC-UV instrumentation. jocpr.comjocpr.com Research has shown that this derivatization reaction can proceed smoothly without interference from other active pharmaceutical ingredients (APIs) that may be present in a sample. jocpr.comresearchgate.net

The selection of the derivatizing agent is critical and depends on the analytical requirements. For instance, benzaldehyde has been used to form a UV-active derivative of 1-methyl-4-amino-piperazine (AMP), a piperazine analogue. researchgate.net The stability of the resulting derivative is also a key consideration; stability tests have indicated that while some degradation of piperazine can occur under specific conditions like hydrogen peroxide treatment, the derivatized forms can be stable under various acidic, basic, and light-exposed conditions. researchgate.net

Table 1: UV-Active Derivatizing Agents for Piperazine and Analogues

| Derivatizing Agent | Analyte | Resulting Derivative | Analytical Technique |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Piperazine | Stable, UV-active derivative | HPLC-UV |

| Benzaldehyde | 1-methyl-4-amino-piperazine (AMP) | Stable, UV-active derivative | HPLC-UV |

Derivatization for Chromatographic Detection

Beyond enhancing UV detection, derivatization is also a powerful tool for improving the chromatographic separation and detection of piperazine and its analogues by other methods, such as high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and HPLC-mass spectrometry (HPLC-MS). nih.govnih.gov

For fluorescence detection, a fluorescent tag is attached to the piperazine molecule. Dansyl chloride is a widely used derivatizing agent for this purpose. researchgate.netnih.gov The reaction of piperazine with dansyl chloride produces a highly fluorescent derivative, significantly increasing the sensitivity of the analytical method. nih.gov This pre-column derivatization technique, coupled with HPLC-FLD, has been successfully applied to quantify piperazine residues in various samples. nih.gov

In the context of HPLC-MS, derivatization can be employed to improve ionization efficiency and achieve better sensitivity. A pre-column derivatization method using dansyl chloride has been established for the determination of trace piperazine residues in pharmaceutical substances. nih.gov The chromatographic separation is then performed on a suitable column, such as a C8 column, and detection is carried out using a mass spectrometer in single ion monitoring mode. nih.gov This approach allows for highly selective and sensitive quantification of the analyte. nih.gov

The choice of derivatization strategy and the subsequent chromatographic conditions are tailored to the specific analytical problem, including the nature of the sample matrix and the required level of sensitivity. nih.govnih.gov

Table 2: Derivatization Agents for Chromatographic Analysis of Piperazine

| Derivatizing Agent | Analytical Technique | Purpose of Derivatization |

| Dansyl chloride | HPLC-FLD | Introduction of a fluorescent tag for enhanced sensitivity. researchgate.netnih.gov |

| Dansyl chloride | HPLC-MS | Improved ionization efficiency and sensitivity. nih.gov |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | HPLC-UV | Formation of a UV-active derivative for detection. jocpr.comresearchgate.net |

Coordination Chemistry and Metal Ion Chelation Studies

Mechanism of Metal Ion Chelation by Edetate (EDTA) Core

The chelation process by the EDTA component of piperazine (B1678402) calcium edetate is a classic example of coordination chemistry, involving the formation of multiple coordinate bonds between the EDTA ligand and a central metal ion. wikipedia.org

At the heart of EDTA's function is its role as a polydentate ligand, meaning it can form several bonds to a single metal ion. wikipedia.org The EDTA molecule, with its two nitrogen atoms and four carboxyl groups, acts as a hexadentate ligand, capable of forming six coordinate bonds with a metal ion. nih.gov This multi-bond formation results in the creation of a stable, water-soluble, five-membered ring structure, a phenomenon known as chelation. wikipedia.orgresearchgate.net The term "chelate" is derived from the Greek word for "claw," aptly describing how the ligand envelops the metal ion. mhmedical.com

In the context of piperazine calcium edetate, the EDTA core already holds a calcium ion. When this compound encounters other metal ions for which EDTA has a higher affinity, a displacement reaction occurs. mhmedical.com The stability of the resulting metal-EDTA complex is a key factor in this process. nih.gov Metals with a higher stability constant (log K) will displace metals with a lower stability constant. nih.gov For instance, lead has a higher stability constant with EDTA than calcium, which is why calcium edetate is effective in sequestering lead ions. nih.gov The lead displaces the calcium from the chelate, forming a more stable lead-EDTA complex that can then be excreted from a biological system. mhmedical.compatsnap.com This principle of competitive binding and displacement is fundamental to the chelating action of this compound. nih.govmhmedical.com

The binding of calcium ions to EDTA is an exothermic process, meaning it releases heat. nih.gov Isothermal titration calorimetry studies have shown that the enthalpy of this binding is influenced by the buffer solution in which the reaction takes place. nih.govsci-hub.se At a pH of 7.5, the enthalpy of binding Ca2+ to EDTA is approximately -0.56 kcal/mol. nih.govsci-hub.se However, the intrinsic enthalpy of binding, excluding the effects of proton exchange with the buffer, is significantly higher at -5.4 kcal/mol. nih.gov

The interaction is also highly dependent on the pH of the solution. acs.org EDTA has two amino groups with pKa values of 6.16 and 10.26. At physiological pH, the coordination of a Ca2+ ion leads to the release of a proton from the amino group with the higher pKa. nih.gov The large negative Gibbs free energy (ΔG) for Ca2+ binding to EDTA, which indicates a spontaneous reaction, is a result of both favorable enthalpic and entropic changes. nih.gov The binding process is largely driven by entropy. nsf.gov

The thermodynamic parameters for the binding of calcium to EDTA have been determined under various conditions, and these values are crucial for understanding the stability of the complex. The stability constant (log K) for the Ca-EDTA complex is 10.6. nih.gov

Table 1: Thermodynamic Parameters for Ca2+ Binding to EDTA

| Parameter | Value | Conditions |

|---|---|---|

| Enthalpy (ΔH) | -0.56 kcal/mol | pH 7.5 |

| Intrinsic Enthalpy (ΔHb°) | -5.4 kcal/mol | N/A |

This table presents key thermodynamic values for the interaction between calcium ions and EDTA, highlighting the exergonic nature and high stability of the resulting complex.

EDTA forms stable complexes with a wide range of divalent metal cations, including magnesium (Mg2+) and calcium (Ca2+). patsnap.comresearchgate.net The affinity of EDTA for these ions is related to the charge density of the cation. rsc.org The stability constants for Mg-EDTA and Ca-EDTA are 8.7 and 10.6, respectively, indicating that EDTA has a higher affinity for calcium than for magnesium. nih.gov

The binding of both Mg2+ and Ca2+ to EDTA is influenced by pH. acs.org At a pH of 7.4, the reaction between Mg2+ and EDTA is endothermic (absorbs heat), while the binding of Ca2+ is exothermic (releases heat). acs.org This difference is attributed to the fact that at this pH, EDTA is triply ionized and must release a proton to the buffer before chelating the metal ion. acs.org The nature of the buffer and its ionization enthalpy, therefore, significantly impact the observed reaction enthalpies. acs.orgnsf.gov

Studies have also shown that the presence of other divalent cations can influence the enzymatic activity in biological systems, and EDTA can modulate these effects by chelating the metal ions. tandfonline.com For example, in some enzymatic reactions that are dependent on Ca2+, the addition of EDTA can inhibit activity by sequestering the necessary calcium ions. drugbank.com

Thermodynamic Parameters of Calcium Ion Binding to EDTA

Comparative Chelation Efficacy of this compound and Analogues

The effectiveness of a chelating agent is determined by its ability to bind to specific metal ions, particularly in the presence of competing ligands.

The primary function of this compound revolves around the ability of its EDTA component to exchange its calcium ion for other metal ions with a higher binding affinity. mhmedical.com The efficacy of this exchange is dictated by the stability constants of the various metal-EDTA complexes. nih.gov A higher stability constant signifies a stronger and more stable complex. nih.gov

For instance, the stability constant for the lead-EDTA complex (log K = 18.3) is significantly higher than that for the calcium-EDTA complex (log K = 10.6). nih.gov This large difference in stability ensures that when this compound encounters lead ions, the lead will readily displace the calcium to form a much more stable complex. patsnap.com This principle is the basis for its use in sequestering toxic heavy metals. patsnap.comahajournals.org

The chelation capacity is not uniform across all metals. While EDTA is a broad-spectrum chelator, its affinity varies for different divalent and trivalent cations. ahajournals.orgoup.com

Table 2: Stability Constants (log K) of EDTA with Various Metal Ions

| Metal Ion | Stability Constant (log K) |

|---|---|

| Na+ | 1.7 |

| Mg2+ | 8.7 |

| Ca2+ | 10.6 |

| Mn2+ | 13.4 |

| Fe2+ | 14.4 |

| Co2+ | 16.1 |

| Zn2+ | 16.1 |

| Cd2+ | 16.4 |

| Pb2+ | 18.3 |

| Ni2+ | 18.4 |

| Cu2+ | 18.8 |

This interactive table, based on data from existing research nih.gov, allows for the comparison of EDTA's binding affinity for various metal ions. A higher log K value indicates a more stable complex.

In complex chemical systems, various ligands compete to bind with metal ions. nih.gov The selectivity of a chelating agent like this compound is crucial for its intended function. The selectivity of EDTA is governed by the principles of hard and soft acids and bases (HSAB). rsc.org Hard metal ions, such as Ca2+ and Mg2+, prefer to bind with hard donor atoms like oxygen. Soft metal ions, on the other hand, have a preference for soft donor atoms. rsc.org EDTA, with its nitrogen and oxygen donor atoms, can be considered a versatile ligand capable of binding with a wide range of metal ions.

The presence of other chelating agents or molecules that can act as ligands can influence the efficacy of this compound. researchgate.net For example, in a biological environment, numerous proteins and small molecules can bind to metal ions, creating a competitive landscape. nih.gov However, the high stability constants of many metal-EDTA complexes allow EDTA to effectively compete for and sequester target metals. nih.gov

Evaluation of Chelation Capacity Towards Specific Metal Ions in Model Systems

Theoretical and Computational Chemistry Approaches to Chelation

The chelation behavior of complex molecules like this compound can be profoundly understood through the lens of theoretical and computational chemistry. These methods provide insights into the fundamental principles governing the interaction between the ligand and metal ions, offering predictive power regarding selectivity and stability. While direct computational studies specifically on the this compound salt complex are not extensively detailed in publicly available research, a wealth of information can be gleaned from studies on its constituent parts and structurally analogous compounds, particularly piperazine-containing cryptands and metal-EDTA complexes.

Quantum Chemical Calculations of Ion Selectivity in Piperazine Cryptands

Quantum chemical calculations are a powerful tool for predicting the ion selectivity of chelating agents. Such studies on piperazine-containing cryptands—macrocyclic ligands that encapsulate metal ions—offer significant parallels to the coordination behavior of the piperazine moiety.

Research into piperazine-containing cryptands, such as the per-aza analogue of cryptand [2.2.2] known as [TriPip222], has utilized quantum chemical calculations to predict selectivity for various metal cations. researchgate.netresearchgate.net In these structures, the piperazine rings form the linking arms of the cryptand cage. The selectivity of such a cryptand for complexing metal ions is determined by factors like the cavity size, the flexibility of the ligand, and the electronic nature of the donor atoms. researchgate.net

Computational investigations have been performed to predict the alkali, alkaline-earth, and other main group metal ion selectivity of these complex structures. researchgate.netresearchgate.net For instance, studies on the cryptand [TriPip222] have shown that its cavity size is comparable to other well-known cryptands, which influences its preference for certain ions. researchgate.net The substitution of different functional groups within the cryptand framework, such as replacing CH2–O–CH2 moieties with 2,2′-bifurane groups, also alters ion selectivity, a phenomenon that can be effectively modeled and predicted using quantum chemical methods. researchgate.net These theoretical approaches allow for the systematic investigation of how structural modifications to a piperazine-based framework impact its ability to selectively bind specific metal ions.

Density Functional Theory (DFT) Based Complex-Formation Energy Predictions

Density Functional Theory (DFT) is a predominant computational method used to predict the structures and complex-formation energies of coordination compounds. This approach has been successfully applied to understand the chelation properties of both piperazine-based macrocycles and EDTA with various metal ions. researchgate.netresearchgate.net

For piperazine-containing cryptands like [TriPip222], DFT calculations, often using the B3LYP functional with a LANL2DZp basis set, have been employed to calculate the energies associated with the formation of host-guest complexes (cryptates). researchgate.netresearchgate.net These calculations predict which metal ions will form the most stable complexes. For [TriPip222], DFT calculations predicted that the complexation of K⁺ is more favorable than Na⁺, and that Sr²⁺ and Ca²⁺ are complexed most favorably among alkaline earth metals. researchgate.net The stability of these complexes is evaluated based on complex-formation energies derived from model reactions that consider the solvated metal ions and the free cryptand. researchgate.net

Similarly, DFT has been used to investigate the structural and bonding characteristics of ethylenediaminetetraacetic acid (EDTA) complexes with a range of metal ions, including Ca²⁺. researchgate.net These studies compute total interaction energies and dissociation energies to quantify the stability of the resulting metal-EDTA complex. researchgate.net The calculations reveal that the stability of metal-EDTA complexes is strongly influenced by the oxidation state and ionic radius of the metal ion. researchgate.net For instance, trivalent ions like Al³⁺ and Ga³⁺ form significantly more stable complexes with EDTA than divalent ions. researchgate.net

The interaction energy in these complexes can be decomposed into ionic and orbital (covalent) contributions. DFT analysis of metal-EDTA complexes shows that the bonding is a mixture of both, with significant charge transfer from the EDTA ligand to the metal ion. researchgate.net The amount of charge transferred and the specific orbitals involved (e.g., valence s, p, or d orbitals of the metal) can be quantified, providing a detailed electronic picture of the chelation process. researchgate.net

The combination of these theoretical approaches provides a robust framework for understanding and predicting the chelation behavior of complex molecules like this compound, leveraging insights from both its piperazine and edetate components.

Interactive Data Table: Predicted Ion Selectivity and Complex Properties

The following table summarizes findings from DFT calculations on piperazine-containing cryptands and metal-EDTA complexes, which serve as models for the components of this compound.

| Compound/Complex | Computational Method | Key Finding | Reference |

| [TriPip222] Cryptand | DFT (B3LYP/LANL2DZp) | Favorable complexation for K⁺ > Na⁺ | researchgate.net |

| [TriPip222] Cryptand | DFT (B3LYP/LANL2DZp) | Most favorable complexation for Sr²⁺ ≈ Ca²⁺ | researchgate.net |

| Metal-EDTA Complexes | Density Functional Theory | Stability Trend: Trivalent ions (Al³⁺, Ga³⁺) > Divalent ions | researchgate.net |

| Ca-EDTA Complex | Density Functional Theory | Bonding involves both ionic and orbital (covalent) interactions with charge transfer from EDTA to the metal ion. | researchgate.net |

Mechanistic Investigations in Pre Clinical and in Vitro Models

Interactions with Biological Systems at the Molecular and Cellular Level (In Vitro)

In vitro studies provide a foundational understanding of how the components of Piperazine (B1678402) Calcium Edetate interact with biological systems. These models allow for the controlled investigation of specific cellular and molecular mechanisms.

Research conducted on the garden snail, Cornu aspersum, evaluated the distinct effects of piperazine and ethylenediaminetetraacetic acid (EDTA), the chelating agent in piperazine calcium edetate. When snails were treated with these chemicals, significant physiological changes were observed. nih.gov A tenfold increase in the concentration of either piperazine or EDTA resulted in substantial weight loss, with piperazine causing an approximate 12.7-fold reduction and EDTA an 11.6-fold reduction. nih.govresearchgate.net Higher concentrations of these substances also led to a visible change in the snail's foot color, from light to dark brown. nih.govresearchgate.net Furthermore, analysis of the snail's mucus revealed variations in electrolyte levels, specifically for sodium (Na+) and potassium (K+) ions, with mean standard deviations of 6.4 and 2.4, respectively. nih.govresearchgate.net

Table 1: Effects of Piperazine and EDTA on Garden Snails (Cornu aspersum)

| Parameter | Observation | Source(s) |

|---|---|---|

| Weight | A 10-fold increase in piperazine concentration reduces weight by ~12.7-fold. | nih.gov, researchgate.net |

| Weight | A 10-fold increase in EDTA concentration reduces weight by ~11.6-fold. | nih.gov, researchgate.net |

| Physiology | High concentrations led to a change in foot color from light to dark brown. | nih.gov, researchgate.net |

| Electrolytes (Mucus) | Variations observed in Na+ and K+ ions (Mean SD of 6.4 and 2.4, respectively). | nih.gov, researchgate.net |

The piperazine nucleus is a core component of many compounds investigated for antimicrobial properties. derpharmachemica.com Studies on various piperazine derivatives have demonstrated a broad spectrum of activity against different bacterial and fungal strains. derpharmachemica.com For instance, certain piperazine dithiocarbamate (B8719985) derivatives have shown moderate antimicrobial activity against Enterococcus faecalis and Pseudomonas aeruginosa. researchgate.net Other research has highlighted that some synthesized piperazine compounds are particularly effective against Gram-positive bacteria like Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 1-5 μg/ml. derpharmachemica.com In a study involving garden snails, treatment with piperazine and EDTA was found to alter the antimicrobial activity of a crude extract from the organism. nih.govresearchgate.net Specifically, novel piperazine molecules have shown effective inhibition against S. aureus and Methicillin-Resistant S. aureus (MRSA). ijcmas.com

The piperazine moiety, particularly in designer drug derivatives, has been shown to significantly affect intracellular calcium (Ca²⁺) levels in differentiated human neuroblastoma SH-SY5Y cells. nih.govresearchgate.net In vitro studies demonstrated that a 24-hour incubation with various piperazine derivatives led to a significant increase in free intracellular Ca²⁺ levels. nih.govresearchgate.net This disruption of calcium homeostasis is a key indicator of potential neurotoxicity. nih.gov The SH-SY5Y cell line is a well-established model for studying neuroblastoma, a cancer that develops from undifferentiated nerve cells. mdpi.com Intracellular calcium is a critical secondary messenger in these cells, and its concentration is tightly regulated; differentiation of SH-SY5Y cells has been associated with an increase in baseline intracellular Ca²⁺ concentration. mdpi.com The calcium edetate component of the subject compound is a chelating agent, meaning it forms stable complexes with metal ions. fda.gov Specifically, the calcium disodium (B8443419) edetate form is designed to chelate heavy metals like lead by allowing the metal to displace the calcium ion. fda.govnih.gov Chronic reduction of complex I function in SH-SY5Y cells, a model for neurodegenerative disease, has been shown to alter calcium signaling, making cells more susceptible to calcium overload. nih.gov

The piperazine ring is a key structural feature in the design of compounds targeting cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease. acs.orgrsc.org The two nitrogen atoms in the piperazine ring can act as proton acceptors, allowing them to interact with the anionic site of AChE. dergipark.org.tr Numerous studies have synthesized and evaluated piperazine derivatives for their inhibitory effects. For example, a series of ferulic acid-piperazine derivatives were developed, with some showing moderate AChE inhibition. acs.org In another study, N-methylpiperazine chalcones were designed as dual inhibitors of MAO-B and AChE, with some compounds effectively inhibiting AChE with IC₅₀ values in the low micromolar range. nih.gov However, other research has found that some piperazine-bearing molecules act only as weak inhibitors of AChE and BChE. acs.org The inhibitory activity is highly dependent on the specific chemical structure and substitutions on the piperazine scaffold. rsc.orgdergipark.org.tr For instance, one study found that a compound with a chloro substituent was the most active derivative against AChE, exhibiting non-competitive inhibition. dergipark.org.tr

Table 2: Inhibitory Activity of Selected Piperazine Derivatives on Cholinesterases (AChE/BChE)

| Compound Series | Target Enzyme | Key Findings | Source(s) |

|---|---|---|---|

| Ferulic Acid-Piperazine Derivatives | AChE / BChE | Moderate to weak inhibition observed. | acs.org |

| N-methylpiperazine Chalcones | AChE / BChE | Compound 2n showed an AChE IC₅₀ of 4.32 μM; Compound 2o inhibited MAO-B, AChE, and BChE with IC₅₀ values of 1.19–3.87 μM. | nih.gov |

| Benzothiazole–Piperazine Hybrids | AChE / BChE | Compound 12 showed selective AChE inhibition with an IC₅₀ of 2.31 μM. | rsc.org |

| Piperic Acid-Benzylpiperazine Hybrids | AChE / BChE | Compound 3m exhibited notable inhibition with IC₅₀ values of 4.26 μM (AChE) and 1.03 μM (BChE). | researchgate.net |

| Substituted Piperazine Derivatives | AChE | Compound 2b (with chloro substituent) showed 82.95% inhibition at 1 mM. | dergipark.org.tr |

In vitro studies on various cell lines have demonstrated that certain piperazine derivatives can induce cytotoxicity. nih.govcore.ac.ukdiva-portal.org In differentiated human neuroblastoma SH-SY5Y cells, piperazine designer drugs were found to be potentially neurotoxic. nih.gov These compounds caused a significant increase in intracellular free Ca²⁺, which was accompanied by mitochondrial hyperpolarization. nih.govresearchgate.net The primary mode of cell death observed was apoptosis. nih.gov Similar effects were seen in the H9c2 rat cardiac cell line, where piperazine derivatives induced cytotoxicity, decreased intracellular ATP, increased intracellular calcium, and reduced the mitochondrial membrane potential. core.ac.uk These events also pointed towards cell death via apoptosis and secondary necrosis. core.ac.uk Among the tested derivatives, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) was often identified as the most potent cytotoxic compound. nih.govcore.ac.uk The observed mitochondrial hyperpolarization, an increase in the mitochondrial membrane potential, is an early event in the apoptotic process in these models. nih.govuj.edu.pl

Modulation of Enzyme Activity by Piperazine-Containing Compounds (e.g., AChE/BChE)

Pharmacological Properties and Target Interactions in Non-Human Animal Models

Studies in non-human animal models have been used to characterize the pharmacological effects of piperazine and its derivatives. In mammalian preparations, piperazine has been shown to increase the tone and produce a dose-dependent contraction of isolated smooth muscle. nih.gov On cardiac muscle, it depressed both the rate and force of contraction. nih.gov Intravenous administration in mammals produced a transient decrease in heart rate and blood pressure, which was followed by an increase. nih.gov In some mammalian skeletal muscle preparations, piperazine potentiated the twitch evoked by electrical stimulation. nih.gov In frog neuromuscular preparations, piperazine initially potentiated the muscle twitch, but this was followed by a blockade of nerve stimulation effects and then depression of direct muscle stimulation. nih.gov Other arylpiperazine derivatives have been evaluated in mice models for analgesic properties, with some compounds exhibiting potent activity in writhing and hot plate tests, suggesting interactions with pain pathways. mdpi.com Furthermore, certain phenylpiperazine derivatives have shown antidepressant- and anxiolytic-like effects in mouse and rat models, indicating interactions with serotonergic receptors like 5-HT1A and 5-HT7. plos.org The calcium edetate component is primarily understood through its pharmacokinetic profile; it is distributed mainly in the extracellular fluid and is not metabolized, with the lead-chelate being excreted by the kidneys. nih.gov There is no significant evidence that it crosses the blood-brain barrier. nih.gov

Studies on Anthelmintic Actions in Parasitic Organisms

Piperazine and its salts, including this compound, are well-established as anthelmintic agents, particularly effective against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). drugbank.commims.comresearchgate.netmayoclinic.orgtaylorandfrancis.com The primary mechanism of action involves the paralysis of these parasites. drugbank.commayoclinic.orgtaylorandfrancis.comsaskoer.capatsnap.combritannica.com

The compound acts as a GABA (gamma-aminobutyric acid) receptor agonist on the muscle cells of the worms. drugbank.compatsnap.comsoton.ac.uk This interaction leads to a hyperpolarization of the nerve endings in the worm's musculature, resulting in a flaccid paralysis. drugbank.compatsnap.comsoton.ac.uk Consequently, the paralyzed worms are unable to maintain their position within the host's intestinal tract and are expelled from the body through normal peristaltic movements. drugbank.comsaskoer.capatsnap.com Studies have shown that mature worms are more susceptible to this paralytic effect than their larval stages. saskoer.ca While effective against Ascaris and Enterobius, the activity of piperazine against other parasites like Trichinella spiralis is not as well-documented in the provided research.

Table 1: Anthelmintic Action of Piperazine

| Parasite | Mechanism of Action | Result |

| Ascaris lumbricoides (Roundworm) | GABA receptor agonism, leading to hyperpolarization of muscle cells. drugbank.compatsnap.comsoton.ac.uk | Flaccid paralysis and expulsion from the host's intestine. drugbank.comsaskoer.capatsnap.com |

| Enterobius vermicularis (Pinworm) | Believed to be similar to its action on Ascaris lumbricoides, causing paralysis. drugbank.commims.com | Expulsion of the paralyzed worms. drugbank.com |

Exploration of Piperazine Derivatives as Modulators of Ion Channels

Research has extended beyond anthelmintic properties to explore the role of piperazine derivatives in modulating various ion channels, with significant implications for other therapeutic areas.

Specifically, piperazine derivatives have been identified as modulators of Transient Receptor Potential Canonical 6 (TRPC6) channels. mdpi.comnih.govresearchgate.netmdpi.comresearchgate.net These channels are permeable to calcium ions and play a crucial role in cellular signaling. mdpi.comnih.gov Some piperazine derivatives act as positive modulators or activators of TRPC6 channels. nih.govresearchgate.netresearchgate.net For instance, the piperazine derivative known as 51164 has been shown to activate TRPC6 in dendritic spines, which is significant in the context of neurological function. nih.govresearchgate.net Another derivative, cmp2, also selectively activates TRPC6. nih.govresearchgate.net The activation of these channels can restore neuronal store-operated calcium entry (nSOCE), a process vital for synaptic stability. mdpi.commdpi.com

Furthermore, piperazine and its related structures are being investigated as modulators of T-type calcium channels. wipo.int This line of research suggests the potential for developing novel therapeutics for conditions where T-type calcium channel activity is aberrant. wipo.int

Table 2: Piperazine Derivatives as Ion Channel Modulators

| Ion Channel | Piperazine Derivative | Effect | Reference |

| TRPC6 | 51164 | Activator | nih.govresearchgate.net |

| TRPC6 | cmp2 | Selective Activator | nih.govresearchgate.net |

| T-type calcium channels | Various piperazine core compounds | Modulators | wipo.int |

Evaluation of Piperazine Scaffolds in Neurological Models

The modulation of ion channels by piperazine derivatives has led to their evaluation in various neurological models, most notably for Alzheimer's disease. Synaptic loss is a key feature of Alzheimer's, and restoring synaptic plasticity is a primary therapeutic goal. nih.govresearchgate.netnih.gov

Piperazine derivatives that activate TRPC6 channels have shown promise in this area. nih.govresearchgate.net The derivative 51164 demonstrated synaptoprotective properties in Alzheimer's disease mouse models by maintaining mushroom spine percentage and recovering synaptic plasticity. nih.govresearchgate.netmdpi.com However, its inability to cross the blood-brain barrier limited its therapeutic potential. nih.govresearchgate.net A subsequent derivative, cmp2, which is structurally similar to 51164, was developed to overcome this limitation. nih.govresearchgate.net In vivo studies showed that cmp2 could reverse deficits in synaptic plasticity in a 5xFAD mouse model of Alzheimer's disease. nih.govresearchgate.net The mechanism is thought to involve the stabilization of actin filaments, which are crucial for the structure of dendritic spines. mdpi.com

Antiprotozoal and Antifungal Activities in Mouse Models

The therapeutic utility of the piperazine scaffold extends to infectious diseases beyond helminth infections.

Antiprotozoal Activity: Novel piperazine derivatives have demonstrated significant in vitro activity against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (a causative agent of African trypanosomiasis). researchgate.net Some of these compounds have shown curative effects in mouse models of trypanosomiasis. researchgate.net The marketed drug diethylcarbamazine, which contains a piperazine ring, is a successful example of an antiparasitic agent. acs.org

Antifungal Activity: Various piperazine derivatives have been synthesized and evaluated for their antifungal properties. nih.govnih.govacs.orgresearchgate.netjapsonline.com These compounds have shown broad-spectrum activity against pathogenic fungi, including Candida albicans and Aspergillus species. nih.govacs.orgresearchgate.netjapsonline.com One mechanism of action involves the inhibition of 1,3-beta-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall. researchgate.net Other derivatives are thought to disrupt the ergosterol (B1671047) biosynthetic pathway by inhibiting the 14α-demethylase enzyme. acs.org In mouse models, certain piperazine compounds have been shown to attenuate the virulence of Candida albicans. nih.gov

Table 3: Antimicrobial Activity of Piperazine Derivatives in Mouse Models

| Pathogen | Model | Finding | Reference |

| Trypanosoma brucei rhodesiense | Mouse model of acute infection | Cured 100% of treated mice at a specific dosage. | researchgate.net |

| Toxoplasma gondii | Mouse model of acute infection | Two compounds showed inhibitory effects on parasite proliferation. | acs.org |

| Candida albicans | Mouse infection models | Attenuated virulence of various clinical strains. | nih.gov |

Research on Antiproliferative Effects in Non-Human Cancer Cell Lines

The piperazine scaffold is a common feature in many compounds with antiproliferative activity, and research is ongoing to explore their potential as anticancer agents. nih.govnih.govmdpi.comresearchgate.netsemanticscholar.org

A variety of piperazine derivatives have been synthesized and tested against numerous non-human and human cancer cell lines. nih.govnih.govmdpi.comresearchgate.netsemanticscholar.org For example, novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects, with some showing low micromolar growth inhibition values against breast and non-small cell lung cancer cell lines. nih.govresearchgate.netsemanticscholar.org Similarly, quinolinequinones linked to piperazine analogs have been identified as potent inhibitors of cancer cell growth across several cell lines, including colon, renal, and breast cancer. nih.gov The mechanisms for these antiproliferative effects are diverse and can include the induction of oxidative stress and cell cycle arrest. nih.gov

Mechanistic Pathways of Biological Activity

Understanding the specific molecular interactions that drive the biological effects of piperazine compounds is crucial for the development of targeted therapies.

Ligand-Receptor Binding Analyses

Ligand-receptor binding assays are fundamental to elucidating the mechanism of action of piperazine derivatives. These studies help to identify the specific molecular targets and characterize the affinity and selectivity of the compounds.

For instance, radioligand binding studies have been instrumental in confirming that piperazine acts as a GABA receptor agonist in nematodes. drugbank.compatsnap.com In the context of neurological disorders, binding assays have been used to determine the affinity of piperazine derivatives for various neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.govijrrjournal.comnih.govgoogle.com For example, studies have evaluated N-phenylpiperazine analogs for their selective binding to D3 versus D2 dopamine receptor subtypes. nih.gov

In the realm of ion channel modulation, binding analyses have helped to understand how piperazine derivatives interact with TRPC6 channels. mdpi.com Docking studies suggest that these compounds can bind to the pore region of the channel. mdpi.com Similarly, competition binding assays have been used to determine the affinity of novel piperazine compounds for σ receptors. nih.gov For the histamine (B1213489) H4 receptor, radioligand displacement studies have been employed to determine the binding affinity of new piperazine-containing ligands. acs.org The interaction of calcium with EDTA, the chelating agent in this compound, has also been studied, revealing that the binding is enthalpically driven. researchgate.net

Table 4: Ligand-Receptor Binding Data for Select Piperazine Derivatives

| Compound/Derivative Class | Receptor/Target | Binding Affinity/Effect | Reference |

| Piperazine | Nematode GABA Receptor | Agonist | drugbank.compatsnap.com |

| N-phenylpiperazine analogs | D3 Dopamine Receptor | Nanomolar affinity with high selectivity over D2 | nih.gov |

| CM156 | σ1 and σ2 Receptors | Nanomolar and subnanomolar affinity | nih.gov |

| Quinoxaline-piperazine derivatives | Histamine H4 Receptor | Potent antagonists | acs.org |

| Piperazine derivative 51164 | TRPC6 Channel | Binds to the pore region | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Piperazine Derivatives

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. ijrrjournal.comwikipedia.org This structure is a common scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of pharmacological activities. researchgate.netresearchgate.net The versatility of the piperazine nucleus allows for easy modification, which can significantly alter its biological effects. nih.govbenthamdirect.com Structure-activity relationship (SAR) studies are therefore crucial for understanding how chemical modifications to the piperazine core influence its interaction with biological targets and for designing new, more potent, and selective therapeutic agents. researchgate.netnih.gov

Key structural features of the piperazine moiety that contribute to its pharmacological importance include its rigid backbone, the presence of two nitrogen atoms that can act as hydrogen bond acceptors, and its ability to exist in a stable chair conformation. wikipedia.orgnih.gov These characteristics often lead to favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability. nih.gov

Anthelmintic Activity SAR

Piperazine was first introduced as an anthelmintic agent in 1950. researchgate.net SAR studies on piperazine derivatives have sought to enhance their efficacy against parasitic worms. Research has shown that combining the piperazine skeleton with other heterocyclic structures, such as benzimidazoles, can lead to compounds with significant anthelmintic properties. mdpi.com For example, a series of benzimidazole (B57391) derivatives incorporating a piperazine fragment at the C-2 position were synthesized and tested for their activity against Trichinella spiralis muscle larvae (ML). mdpi.com The results indicated that these hybrid molecules demonstrated significantly higher larvicidal efficacy at a concentration of 100 μg/mL after 48 hours of exposure compared to some commercial anthelmintics. mdpi.com

Table 1: SAR Findings for Anthelmintic Piperazine Derivatives

| Compound Class | Structural Modification | Key Findings | Reference |

|---|---|---|---|

| Benzimidazole-Piperazine Hybrids | Incorporation of a piperazine fragment at the C-2 position of the benzimidazole ring. | Demonstrated significantly higher larvicidal efficacy against T. spiralis ML compared to some commercial drugs. mdpi.com | mdpi.com |

Anticonvulsant Activity SAR

The structural requirements for anticonvulsant activity in piperazine derivatives have been extensively investigated. wiley.com Studies often employ preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) seizure assays. wiley.comnih.gov A general observation is that for activity in the MES screen, the presence of a large hydrophobic group near at least two electron-donor atoms is beneficial. wiley.com

In one study, two series of N-substituted amides of α-piperazine-γ-hydroxybutyric acid were synthesized and evaluated. wiley.com All tested compounds showed anticonvulsant activity in the MES screen. wiley.com Another study evaluated a series of 1,4-substituted piperazine derivatives and found them to be moderately effective, though their activity was sometimes accompanied by neurotoxicity. nih.gov However, one compound, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, showed good activity in the six-hertz (6-Hz) seizure test with 100% protection at a 100 mg/kg dose without neurotoxic effects. nih.gov

Table 2: SAR Findings for Anticonvulsant Piperazine Derivatives

| Derivative Series | Substitution Pattern | Activity Model | Key Findings | Reference |

|---|---|---|---|---|

| N-benzylamides of α-(4-phenylpiperazine)-γ-hydroxybutyric acid | Varied substituents on the N-benzylamide portion. | MES, scMet | All compounds displayed anticonvulsant activity in the MES screen. wiley.com | wiley.com |

| N-benzylamides of α-(4-benzylpiperazine)-γ-hydroxybutyric acid | Varied substituents on the N-benzylamide portion. | MES, scMet | All compounds displayed anticonvulsant activity in the MES screen. wiley.com | wiley.com |

| 1,4-substituted piperazines | 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine | 6-Hz seizure test | Produced 100% protection after 0.5 h at 100 mg/kg without neurotoxicity. nih.gov | nih.gov |

SAR in Other Therapeutic Areas

The piperazine scaffold's utility extends to many other areas, including cancer and central nervous system disorders. nih.govmdpi.com

Anticancer Activity: Arylpiperazine derivatives have been studied for their cytotoxic effects. mdpi.com SAR studies on these compounds revealed that a phenyl ring substituted at the 4-position of the piperazine ring resulted in strong cytotoxic activity against LNCaP prostate cancer cells. mdpi.com Substituting the phenyl with other aryl groups like benzyl (B1604629) or pyridine (B92270) did not improve activity. mdpi.com Further studies indicated that ortho-substitution on the phenyl ring led to moderate to strong cytotoxic activities. mdpi.com

Antidepressant Activity: The piperazine moiety is a key substructure in many antidepressant drugs. nih.govresearchgate.net It is thought to be involved in the specific binding conformations of these agents to their targets, such as serotonin receptors and transporters. ijrrjournal.comnih.gov SAR studies focus on optimizing substitutions to enhance efficacy and potency. nih.gov For instance, research on piperazine derivatives like meta-chlorophenylpiperazine showed interaction with serotonergic receptors. ijrrjournal.com

In vitro studies on human neuroblastoma SH-SY5Y cells have investigated the potential neurotoxicity of various piperazine derivatives. nih.gov These studies found that drugs like 1-(3-trifluoromethylphenyl)piperazine could induce cytotoxicity, decrease intracellular glutathione (B108866) content, and increase intracellular free calcium levels, suggesting potential neurotoxic mechanisms. nih.gov

Analytical Chemistry and Characterization Methodologies

Chromatographic Techniques for Analysis of Piperazine (B1678402) and its Salts

Chromatography is a fundamental tool for separating and analyzing components within a mixture. For piperazine and its derivatives, both high-performance liquid chromatography and gas chromatography are extensively utilized.

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely used method for the analysis of many pharmaceutical compounds. However, piperazine itself does not possess a significant chromophore, making direct UV detection challenging. researchgate.netsielc.com To overcome this limitation, a common strategy involves chemical derivatization to introduce a UV-active component to the piperazine molecule. researchgate.netjocpr.com

One such method involves the reaction of piperazine with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. jocpr.comjocpr.com This allows for the detection of piperazine at low levels using standard HPLC-UV instrumentation. jocpr.com A validated method using this derivatization approach demonstrated linearity, precision, and accuracy for quantifying piperazine in active pharmaceutical ingredients (APIs). jocpr.comjocpr.com The derivatization reaction has been shown to proceed smoothly without interference from the API. jocpr.com

Similarly, a method for another piperazine derivative, 1-methyl-4-amino-piperazine (AMP), was developed using benzaldehyde (B42025) as the derivatizing agent to form a UV-active derivative. tandfonline.com This approach enabled the detection of AMP at low concentrations in an API. tandfonline.com

For the analysis of ethylenediaminetetraacetic acid (EDTA), a component of piperazine calcium edetate, pre-column derivatization with ferric chloride solution has been successfully employed. nih.gov The resulting iron-EDTA complex can be detected by UV, and a validated HPLC method using this technique has been established for the determination of disodium (B8443419) EDTA in pharmaceutical substances. nih.gov

| Analyte | Derivatizing Agent | Column | Mobile Phase | Detection Wavelength | LOD/LOQ | Reference |

|---|---|---|---|---|---|---|

| Piperazine | NBD-Cl | Chiralpak IC (250 x 4.6 mm, 5µm) | Acetonitrile:Methanol (B129727):Diethyl amine (90:10:0.1 v/v/v) | 340 nm | LOD: 30 ppm, LOQ: 90 ppm | jocpr.com |

| 1-methyl-4-amino-piperazine (AMP) | Benzaldehyde | Zorbax SB C18 (150 x 3 mm, 3.5µm) | Gradient of 0.1% TFA in water and 0.1% TFA in MeCN | 290 nm | Detected at 30 ppm | tandfonline.com |

| Disodium EDTA | Ferric chloride | Phenomenex Luna C18(2) (250 x 4.6 mm, 5µ) | 5% methanol and 95% aqueous solution of tetrabutyl ammonium (B1175870) bromide and sodium acetate (B1210297) trihydrate (pH 4.0) | Not specified | Not specified | nih.gov |

Gas chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. For piperazine and its derivatives, GC methods have been developed for their quantitative determination in pharmaceutical substances. hakon-art.comresearchgate.net A selective open tubular capillary GC method has been established for determining trace amounts of piperazine in pharmaceuticals, with a lower limit of determination of 0.4 ppm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. scienceasia.orgresearchgate.net This technique is particularly valuable for detecting and quantifying low levels of piperazine and its derivatives in complex matrices, such as biological fluids and food products. researchgate.netscienceasia.org An LC-MS/MS method for the trace analysis of residual piperazine in chicken muscle has been developed, demonstrating high sensitivity and selectivity. scienceasia.org The most sensitive mass transition for piperazine was found to be from a precursor ion of m/z 87.1 to a product ion of m/z 44.1. researchgate.netscienceasia.org For EDTA analysis, LC-MS/MS provides a direct method without the need for derivatization, with a reported detection limit of 0.09 μg. semanticscholar.orgresearchgate.net

| Technique | Analyte | Matrix | Key Findings | Reference |

|---|---|---|---|---|

| GC | Piperazine | Pharmaceuticals | LOD: 0.4 ppm | nih.gov |

| LC-MS/MS | Piperazine | Chicken Muscle | Precursor ion: m/z 87.1, Product ion: m/z 44.1 | researchgate.netscienceasia.org |

| LC-MS | EDTA | Pharmaceutical Product | LOD: 0.09 µg, No derivatization required | semanticscholar.org |

High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)

Spectroscopic Methods in Compound Characterization

Spectroscopic techniques are indispensable for elucidating the structural features of molecules. UV-Vis spectroscopy and other spectroscopic methods play a crucial role in the characterization of this compound and related compounds.

As previously mentioned, piperazine lacks a strong UV chromophore. researchgate.net However, its derivatization allows for analysis using UV-Visible spectroscopy. The reaction of piperazine and its salts with reagents like p-benzoquinone produces a colored product that can be quantified. ijpsonline.com A colorimetric method based on the reaction with p-benzoquinone at pH 5.4 yields a product with a maximum absorption at 516 nm. ijpsonline.com This method has been shown to obey Beer's law in the concentration range of 4-20 µg/ml. ijpsonline.com The use of derivative spectroscopy, which involves calculating the first or higher derivatives of the absorbance spectrum, can enhance the resolution of overlapping bands and improve qualitative analysis. whoi.edu

The study of metal complexes of dithiocarbamates derived from piperazine provides valuable insights into their coordination chemistry. Piperazine dithiocarbamate (B8719985) can act as a bridging ligand, coordinating to two metal ions. iosrjournals.org The infrared (IR) spectra of these complexes show a strong band around 1000 cm⁻¹, which is indicative of the bidentate, mono-ionic binding of the dithiocarbamate group. iosrjournals.org UV-Visible absorption spectra of these complexes in solution provide information about their electronic transitions. iosrjournals.orgtandfonline.com For instance, binuclear Cobalt(II) complexes with piperazine dithiocarbamate and amino acids have been synthesized and characterized using various spectroscopic techniques. iosrjournals.org The electronic spectra of these complexes have been recorded in chloroform (B151607) solution. iosrjournals.org

UV-Vis Spectroscopy in Derivatized Samples

Electrochemical and Thermodynamic Characterization

Electrochemical methods offer sensitive means for the analysis and characterization of electroactive compounds. While piperazine itself may require specific conditions for electrochemical detection, its derivatives and complexes can be more readily studied. science.gov A study on the electrochemical oxidation of piperazine indicated that its homopolymerization is not achievable under electrochemical conditions. science.gov However, innovative methods, such as using a spark-generated nickel oxide nanoparticle-modified carbon fiber microelectrode, have been developed for the electrochemical detection of piperazine antihistamine drugs in HPLC. nih.gov

Thermodynamic studies provide crucial information about the stability and energetics of chemical systems. For piperazine, a thermodynamic model has been developed to predict its properties in aqueous solutions and in the presence of carbon dioxide, which is significant for its applications in carbon capture. researchgate.net The binding of metal ions like calcium to EDTA, a key component of this compound, has been characterized thermodynamically using techniques such as isothermal titration calorimetry. acs.org These studies have shown that the binding of Ca²⁺ to EDTA is an exothermic process. acs.org The protonation constants of piperazine-containing macrocycles and the stability constants of their metal complexes have been determined using pH-potentiometry, providing insights into their thermodynamic stability. researchgate.netnih.gov

Isothermal Titration Calorimetry (ITC) for Binding Affinities

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantify the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. nih.gov

The core of this compound is the chelation of a calcium ion (Ca²⁺) by ethylenediaminetetraacetic acid (EDTA). ITC is an ideal method for studying this type of metal-ligand interaction. In a typical experiment, a solution of the metal ion (e.g., Ca²⁺) is placed in the sample cell of the calorimeter, and a solution of the chelating agent (e.g., EDTA) is incrementally injected into the cell. nih.govacs.org Each injection triggers a heat change until the metal ions in the cell become saturated with the ligand.

Table 1: Thermodynamic Parameters for Ca²⁺-EDTA Binding via ITC This table presents data from studies on the interaction between Calcium and EDTA, the core components of this compound.

| Parameter | Reported Value | Condition | Source |

| Reaction Type | Exothermic | HEPES buffer (pH 7.4) | acs.orgresearchgate.net |

| Enthalpy (ΔH) | -21.7 to -25.0 kJ/mol | HEPES buffer (pH 7.4) | researchgate.net |

| Binding Affinity (Ka) | 3.79 - 4.40 x 10⁶ M⁻¹ | HEPES buffer (pH 7.4) | researchgate.net |

Electrolytic Variation Measurements in Biological Samples

The introduction of chelating agents like this compound into biological systems can influence the concentration of free electrolytes. The EDTA component of the molecule is designed to bind divalent cations, most notably calcium, but its presence can interfere with the measurement of other ions. nih.gov Analyzing electrolytic variation in biological samples is crucial for understanding the compound's physiological impact and for ensuring analytical accuracy in clinical or research settings.

Potassium EDTA (kEDTA) is a common anticoagulant used in blood collection tubes, and its accidental contamination of serum samples is known to cause spurious test results. nih.gov It leads to artificially high potassium readings (hyperkalemia) and falsely low readings for calcium (hypocalcemia) and other divalent cations like zinc and magnesium. nih.gov Even a small amount of contamination can cause significant, clinically misleading variations. nih.gov For instance, serum contaminated with just 3.2% (v:v) k₂EDTA plasma can show a significant increase in potassium and a decrease in zinc and calcium. nih.gov This highlights the analytical challenge posed by EDTA in biological fluids.

A study investigating the effects of piperazine and EDTA on the garden snail (Cornu aspersum) provides direct insight into induced electrolytic variations in biological secretions. nih.gov When snails were treated with these chemicals, subsequent analysis of their mucus revealed measurable variations in sodium (Na⁺) and potassium (K⁺) ion concentrations. nih.gov This demonstrates that the components of this compound can alter the electrolytic balance in biological samples. nih.govresearchgate.net

Table 2: Observed Electrolytic Variation in Snail Mucus Samples This table shows the variability in sodium and potassium ion concentrations in mucus samples from snails treated with piperazine and EDTA.

| Electrolyte | Mean Standard Deviation (± SD) | Biological Sample | Source |

| Sodium (Na⁺) | 6.4 | Snail Mucus | nih.govresearchgate.net |

| Potassium (K⁺) | 2.4 | Snail Mucus | nih.govresearchgate.net |

These findings underscore the importance of specialized analytical methods to accurately determine electrolyte levels in biological samples in the presence of chelating compounds like this compound.

Advanced Applications and Emerging Research Directions

Role of Piperazine (B1678402) Scaffolds in Rational Drug Design and Discovery (Pre-clinical)

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is recognized in medicinal chemistry as a "privileged scaffold." nih.govnih.gov This designation stems from its frequent appearance in the structure of a wide array of pharmacologically active compounds. researchgate.net Its utility in drug design is attributed to a combination of favorable physicochemical properties, including its impact on solubility, basicity, chemical reactivity, and conformational characteristics. nih.gov

In preclinical drug discovery, the piperazine moiety is strategically incorporated into new molecular entities to optimize their pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.com The two nitrogen atoms can improve water solubility and bioavailability, which are crucial for a drug candidate's success. nih.govbohrium.com Furthermore, the piperazine ring can act as a versatile linker or scaffold, orienting other essential pharmacophoric groups in the correct three-dimensional arrangement to interact effectively with biological targets like receptors or enzymes. mdpi.com The structural rigidity of the piperazine ring, which typically adopts a stable chair conformation, also contributes to its utility in designing molecules with specific shapes to fit into protein binding pockets. nih.gov

The versatility of the piperazine scaffold is demonstrated by its presence in drugs across numerous therapeutic areas. nih.gov Research has shown its incorporation into compounds designed for a broad spectrum of activities. researchgate.netresearchgate.net For instance, structure-activity relationship (SAR) studies have been conducted on various piperazine derivatives to optimize their activity against targets in cancer and infectious diseases. asm.orgjst.go.jp Benzimidazole (B57391) compounds featuring a piperazine fragment, for example, have been investigated as tubulin-targeting agents for potential antineoplastic and anthelmintic applications. nih.gov

Table 1: Preclinical Therapeutic Applications of Piperazine Derivatives

This table summarizes the diverse pharmacological activities investigated for compounds containing the piperazine scaffold in a preclinical research context.

| Therapeutic Area/Activity | Research Focus | Reference(s) |

| Anticancer | Inhibition of cancer cell proliferation, migration, and induction of apoptosis. Investigated as tubulin modulators. | researchgate.netnih.govresearchgate.net |

| Antimicrobial | Activity against various bacterial and fungal strains. | researchgate.netbohrium.comresearchgate.net |

| Antiviral | Inhibition of viral replication, including studies on anti-HIV-1 agents. | researchgate.netresearchgate.net |

| Central Nervous System | Development of antipsychotic, antidepressant, and anxiolytic agents. | nih.gov |

| Anti-inflammatory | Design of molecules with anti-inflammatory properties. | nih.govresearchgate.netresearchgate.net |

| Antimalarial | Synthesis of derivatives with activity against malaria parasites. | researchgate.netresearchgate.net |

| Anthelmintic | Used in drugs to paralyze parasites; newer benzimidazole-piperazine hybrids show larvicidal efficacy. | nih.govambeed.comnih.gov |

Nanoparticle-Based Delivery Systems for Chelating Agents (e.g., targeted EDTA in animal models)

Systemic administration of powerful chelating agents like EDTA can present challenges, which has spurred the development of advanced drug delivery systems. researchgate.net Nanoparticle-based platforms are emerging as a highly promising strategy to deliver chelators like EDTA directly to target sites, thereby enhancing efficacy and minimizing potential systemic side effects. researchgate.netnih.gov This approach is particularly relevant for applications such as reversing pathological calcification. nih.govresearchgate.net

In preclinical animal models, researchers have successfully developed albumin nanoparticles loaded with EDTA to target and regress arterial calcification. researchgate.netnih.gov These nanoparticles are engineered to specific sizes and surface charges to optimize their in vivo behavior. nih.gov For example, nanoparticles of approximately 150-200 nm with a negative surface charge have been shown to effectively penetrate the endothelium and bind to damaged vascular tissue while limiting uptake by healthy cells. nih.gov By conjugating these nanoparticles with antibodies that recognize specific epitopes on damaged tissue, such as degraded elastin (B1584352), the delivery of the chelating agent becomes highly targeted. researchgate.netnih.gov

Studies in rat models of arterial calcification have demonstrated that intravenous injections of elastin antibody-coated, EDTA-loaded albumin nanoparticles can reverse mineral deposits. researchgate.netnih.gov This targeted approach successfully delivered EDTA to the site of vascular calcification without causing the systemic effects sometimes associated with free EDTA administration. nih.gov Other research has explored the use of biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles for the controlled release of EDTA. researchgate.net These systems are designed to release their payload over a sustained period, which could reduce the frequency of administration. researchgate.netresearchgate.net

Table 2: Research Findings on Nanoparticle-Based EDTA Delivery in Animal Models

This table outlines key characteristics and outcomes of studies using nanoparticle carriers for targeted EDTA delivery.

| Nanoparticle System | Key Characteristics | Animal Model | Key Findings | Reference(s) |

| EDTA-loaded Albumin Nanoparticles | Size: 150-200 nm; Zeta Potential: -22.89 to -31.72 mV; Elastin-antibody coated for targeting. | Rat model of arterial calcification. | Targeted damaged elastic lamina, reversed medial arterial calcification, and avoided systemic side effects. | researchgate.netnih.gov |

| EDTA-loaded PLGA Nanoparticles | Biodegradable polymer-based nanoparticles. | In vivo animal study. | Regressed elastin-specific aortic calcification when delivered locally. | researchgate.net |

| Gelatin Nanoparticles | Core composed of gelatin, surface can carry smaller nanoparticles. | Mouse tumor models. | Designed for deep tumor penetration by shrinking in size upon exposure to tumor proteases. | pnas.org |

Advanced Modeling and Simulation in Piperazine-EDTA Chemistry

Computational chemistry provides powerful tools for investigating the properties and behaviors of molecules like piperazine and EDTA at an atomic level. routledge.com Advanced modeling and simulation techniques, such as Density Functional Theory (DFT) and molecular dynamics, are increasingly used to predict molecular structures, reaction energetics, and binding interactions, guiding the rational design of new compounds and processes. asm.orgroutledge.comacs.org

For piperazine, quantum chemical calculations have been employed to understand its atmospheric chemistry, such as its reaction with hydroxyl (·OH) and chlorine (·Cl) radicals. acs.orgacs.org These simulations help predict the environmental fate of piperazine, for instance, by calculating reaction rates and identifying degradation products like nitrosamines. acs.org In the context of drug design, computational methods are used to study how piperazine-containing inhibitors bind to their target proteins. asm.orgnih.gov Induced fit docking and molecular dynamics simulations can reveal the precise binding mode of a drug candidate, helping to explain its activity and providing insights for designing more potent derivatives. nih.gov

Similarly, DFT has been used extensively to study the complexation of EDTA with various metal ions. acs.orgresearchgate.net These computational studies can determine the stability of different metal-EDTA complexes by calculating thermodynamic properties like the Gibbs free energy of complexation. researchgate.net Such calculations are crucial for understanding the chelation process and for designing new EDTA derivatives with improved properties. rsc.org For example, modeling has been used to characterize the structure of Fe(III)-EDTA derivatives and to correlate their electronic properties with their potential as MRI contrast agents. rsc.org While direct simulations of the combined "piperazine-EDTA" compound are not widely published, the principles and methods applied to each component are directly relevant to understanding the behavior of the salt complex.

Table 3: Applications of Modeling and Simulation in Piperazine and EDTA Research

This table summarizes how different computational methods are applied to study piperazine and EDTA.

| Compound/System | Modeling Technique(s) | Research Application | Key Insights | Reference(s) |

| Piperazine | Quantum Chemical Calculations, Kinetics Modeling | Atmospheric chemistry, environmental fate. | Predicts reaction pathways with atmospheric radicals (·OH, ·Cl) and formation of byproducts. | acs.orgacs.org |

| Piperazine Derivatives | Molecular Docking, Induced Fit Docking (IFD), Molecular Dynamics (MD) | Drug design and structure-activity relationship (SAR) studies. | Determines the binding mode and affinity of inhibitors to target proteins like tubulin. | asm.orgnih.gov |

| EDTA and Metal Ions | Density Functional Theory (DFT), Natural Bond Orbital (NBO) Analysis | Metal complexation, stability, and biodegradation. | Calculates complexation energies, investigates metal-ligand bonding, and predicts degradation pathways. | acs.orgresearchgate.net |

| EDTA Derivatives | DFT, Cyclic Voltammetry Simulations | Development of new functional agents (e.g., MRI contrast agents). | Characterizes electronic structure and redox properties of novel EDTA-based complexes. | rsc.org |

Interdisciplinary Research Integrating Chemical and Environmental Studies

The properties that make piperazine and EDTA valuable in pharmaceutical and industrial applications also govern their behavior and impact in the environment, creating a critical area for interdisciplinary research. acs.orgnilu.no Studies that bridge chemistry and environmental science are essential for a holistic understanding of these compounds, from their synthesis and application to their ultimate environmental fate. acs.org

Piperazine, for example, is investigated not only for its role as a drug scaffold but also as a solvent in post-combustion CO2 capture technologies. acs.orgutexas.edu This industrial use raises questions about its release into the atmosphere. Environmental chemistry research, using both experimental and computational methods, has shown that piperazine can participate in new particle formation in the atmosphere, which could be a significant removal pathway. acs.org Other studies focus on its atmospheric oxidation, which can lead to the formation of potentially harmful byproducts such as nitrosamines. acs.org This research is vital for assessing the environmental impact of large-scale industrial applications and informs the development of greener chemical processes. nilu.no

The widespread use of chelating agents like EDTA in various industrial and consumer products has led to their presence in aquatic systems. acs.org Environmental studies track the occurrence of these compounds in wastewater and natural waters to understand their persistence and potential effects. acs.org Concurrently, chemical research focuses on the fundamental properties of EDTA, such as its strong metal-binding capabilities. acs.org Integrating these fields can lead to the development of more biodegradable chelating agents, such as S,S-ethylenediaminedisuccinate (S,S-EDDS), whose metal complexation and degradation pathways have been compared to EDTA using computational chemistry. acs.org Such interdisciplinary work is crucial for designing effective chemicals that also have a minimized environmental footprint.

Q & A

Basic Research Questions

Q. What is the mechanism of action of piperazine calcium edetate as an anthelmintic, and how does its chelation chemistry influence efficacy?

- Category : Mechanism & Basic Pharmacology

- Answer : this compound acts by paralyzing nematodes through GABA receptor agonism, disrupting neuromuscular coordination. The calcium-edetate chelate enhances stability and bioavailability, with edetate forming coordinate-covalent bonds to calcium, ensuring controlled release in physiological conditions . Methodologically, validate chelation efficacy via UV-Vis spectroscopy or potentiometric titrations to measure metal-binding capacity under varying pH (e.g., 4.0–7.4) .

Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

- Category : Analytical Chemistry

- Answer : Traditional volumetric methods (e.g., USP 30 protocols) involve pH adjustment, chloride testing, and magnesium chelation assays. For higher sensitivity, use resonance light scattering (RLS) spectroscopy: mix samples with sodium oxalate to form nanoparticles, and measure RLS intensity at 370 nm. This method achieves a detection limit of 0.0058 mg·L⁻¹ and correlates with volumetric results (R² > 0.99) .

Q. How can researchers ensure the chemical stability of this compound during storage?

- Category : Formulation Stability